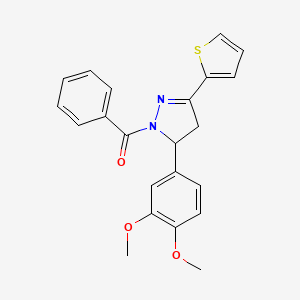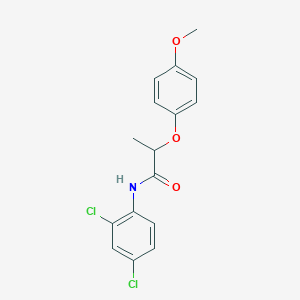
1-benzoyl-5-(3,4-dimethoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole
Overview
Description
1-benzoyl-5-(3,4-dimethoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole is a chemical compound that belongs to the class of pyrazoline derivatives. It has gained significant attention due to its potential applications in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 1-benzoyl-5-(3,4-dimethoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects through the modulation of various signaling pathways. It has been reported to inhibit the expression of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS. Additionally, it has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation products, thereby exhibiting antioxidant activity. Additionally, it has been reported to reduce the levels of inflammatory markers, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). The compound has also been shown to exhibit analgesic activity by inhibiting the release of pain mediators, such as prostaglandins.
Advantages and Limitations for Lab Experiments
The advantages of 1-benzoyl-5-(3,4-dimethoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole for lab experiments are its easy synthesis, good yields, and potential pharmacological activity. However, the limitations of the compound include its poor solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on 1-benzoyl-5-(3,4-dimethoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole. One direction is to investigate its potential as a lead compound for the development of new anti-inflammatory and analgesic drugs. Another direction is to explore its potential as a chemotherapeutic agent for the treatment of cancer. Additionally, the compound could be evaluated for its potential as a neuroprotective agent against various neurological disorders.
Conclusion:
In conclusion, this compound is a promising compound with potential pharmacological activity. Its easy synthesis and good yields make it an attractive compound for lab experiments. Further research is needed to fully understand its mechanism of action and to explore its potential as a lead compound for drug development.
Scientific Research Applications
1-benzoyl-5-(3,4-dimethoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole has shown potential as a pharmacologically active compound. It has been extensively studied for its anti-inflammatory, analgesic, and antioxidant properties. Additionally, it has been evaluated for its anti-cancer activity against various cancer cell lines. The compound has also been reported to possess anticonvulsant, antidepressant, and anxiolytic activity.
Properties
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S/c1-26-19-11-10-16(13-20(19)27-2)18-14-17(21-9-6-12-28-21)23-24(18)22(25)15-7-4-3-5-8-15/h3-13,18H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYMVLBZHJWVGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=NN2C(=O)C3=CC=CC=C3)C4=CC=CS4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-N-[4-({[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]amino}carbonyl)phenyl]-3-furamide](/img/structure/B4110621.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B4110626.png)

![3-[4-(1,3-benzothiazol-2-yl)-1-piperidinyl]-1-(3,4-dichlorophenyl)-2,5-pyrrolidinedione](/img/structure/B4110640.png)
![N-{[4-allyl-5-({2-[(2-chlorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide](/img/structure/B4110659.png)
![3-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-1-(3-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B4110660.png)
![dimethyl 2-[({[3-cyano-4-(4-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetyl)amino]terephthalate](/img/structure/B4110669.png)
![7-(3-methoxyphenyl)-10-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B4110671.png)
![N-{1-[4-allyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4110681.png)
![methyl 4-(4-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]methyl}-5-methyl-1,3-oxazol-2-yl)benzoate](/img/structure/B4110688.png)

![{[4-(3-chlorophenyl)-5-piperidin-4-yl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B4110713.png)
![N-{1-[4-allyl-5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4110719.png)
![N-(2-chlorophenyl)-2-{[3-cyano-4-(4-isopropylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetamide](/img/structure/B4110722.png)
